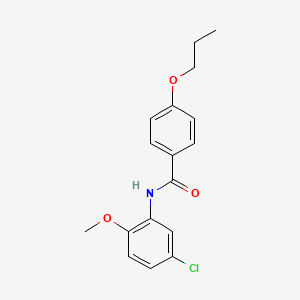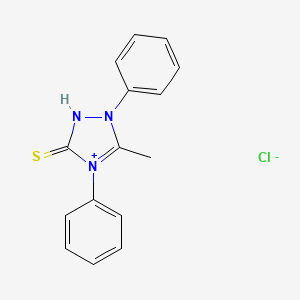
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol, also known as 8-Methyl-N-vanillylnonanamide (capsaicin analog), is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 receptors are found in the peripheral and central nervous systems and are involved in the perception of pain, temperature, and inflammation. The purpose of
作用機序
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol acts as an agonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Upon activation, TRPV1 channels allow the influx of calcium and sodium ions, which leads to depolarization of the membrane potential and the generation of action potentials. The activation of TRPV1 receptors also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
The activation of TRPV1 receptors by this compound leads to a variety of biochemical and physiological effects. These include the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the regulation of pain and inflammation. Additionally, the influx of calcium and sodium ions through TRPV1 channels can lead to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa B (NF-κB) pathways, which are involved in the regulation of gene expression.
実験室実験の利点と制限
One advantage of using 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol in lab experiments is its potency and selectivity for the TRPV1 receptor. This allows for precise targeting of the receptor and the study of its specific effects. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring of the compound is necessary to ensure accurate and safe experimentation.
将来の方向性
There are several future directions for the study of 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol. One potential area of research is the development of more potent and selective TRPV1 agonists for the treatment of pain and inflammation. Additionally, the role of TRPV1 receptors in other physiological processes, such as thermoregulation and taste sensation, could be further explored. Finally, the potential use of TRPV1 agonists in the treatment of other conditions, such as cancer and metabolic disorders, could also be investigated.
合成法
The synthesis of 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol involves the reaction of 8-methoxy-4-methyl-2-quinolinecarboxylic acid with piperidine in the presence of a coupling agent and a base. The resulting product is then reduced to obtain 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinone, which is subsequently converted to the final product using a reductive amination reaction.
科学的研究の応用
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. Additionally, it has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation.
特性
IUPAC Name |
1-(8-methoxy-4-methylquinolin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-9-15(18-8-4-5-12(19)10-18)17-16-13(11)6-3-7-14(16)20-2/h3,6-7,9,12,19H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMAWIZASAJVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5037160.png)
![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5037208.png)


![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)
